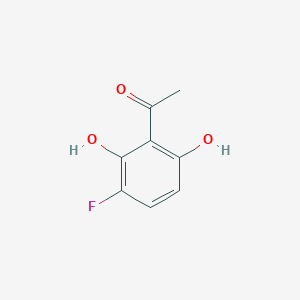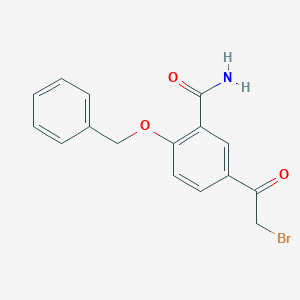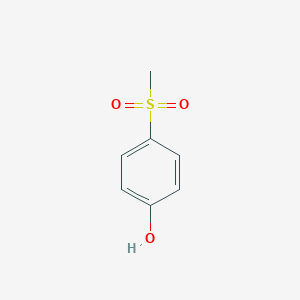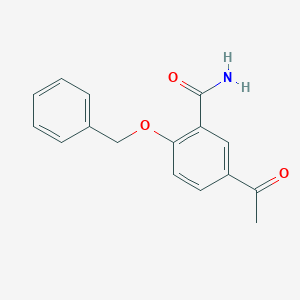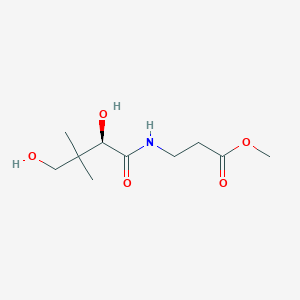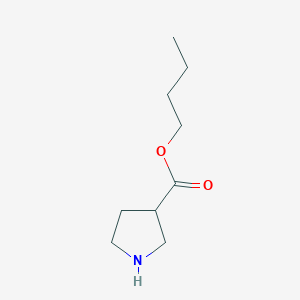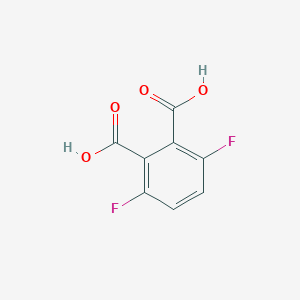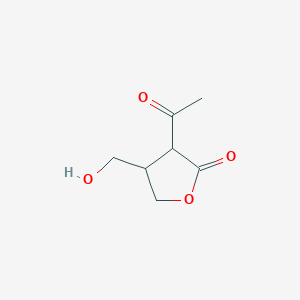![molecular formula C10H14O B050088 Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI) CAS No. 122206-04-6](/img/structure/B50088.png)
Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI) is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a stereoisomer of tricyclo[4.2.1.02,5]non-7-ene, which is a bicyclic compound that contains a non-aromatic ring system. The 9-methoxy- stereoisomer of tricyclo[4.2.1.02,5]non-7-ene has been found to have several interesting properties that make it useful for scientific research.
Wirkmechanismus
The mechanism of action of tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)) is not well understood. However, it is believed that this compound may act as a catalyst in certain chemical reactions. The unique stereochemistry of tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)) may allow it to interact with other molecules in a specific way, leading to the formation of new compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)) are not well understood. However, it is believed that this compound may have some potential as a drug or therapeutic agent. Further research is needed to fully understand the effects of this compound on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)) has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its unique stereochemistry, which makes it useful for developing new organic synthesis methods. However, the complex synthesis process and limited availability of this compound can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)). One potential direction is the development of new organic synthesis methods using this compound as a catalyst. Another potential direction is the exploration of the biochemical and physiological effects of this compound, which could lead to the development of new drugs or therapeutic agents. Finally, further research is needed to fully understand the mechanism of action of tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)) and its potential applications in scientific research.
Synthesemethoden
The synthesis of tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)) is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of a Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Diels-Alder reaction is a useful method for synthesizing tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)) because it allows for the formation of a cyclic compound with a high degree of stereochemical control.
Wissenschaftliche Forschungsanwendungen
Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)) has been found to have several potential applications in scientific research. One of the most promising applications of this compound is in the field of organic synthesis. The unique properties of tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)) make it an ideal candidate for use in the development of new organic synthesis methods.
Eigenschaften
CAS-Nummer |
122206-04-6 |
|---|---|
Produktname |
Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI) |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
9-methoxytricyclo[4.2.1.02,5]non-7-ene |
InChI |
InChI=1S/C10H14O/c1-11-10-8-4-5-9(10)7-3-2-6(7)8/h4-10H,2-3H2,1H3 |
InChI-Schlüssel |
DUSAXMUSQASANZ-UHFFFAOYSA-N |
SMILES |
COC1C2C=CC1C3C2CC3 |
Kanonische SMILES |
COC1C2C=CC1C3C2CC3 |
Synonyme |
Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



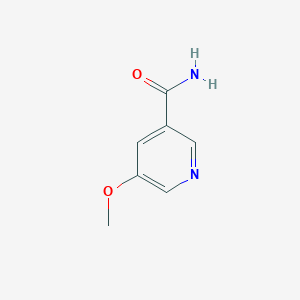
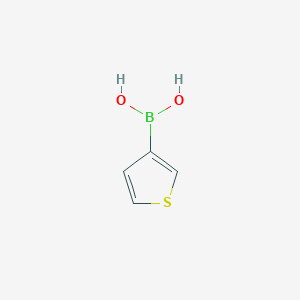
![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)
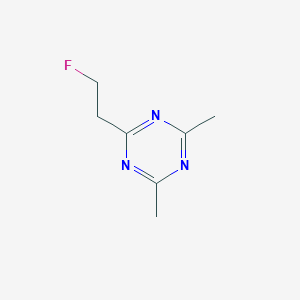
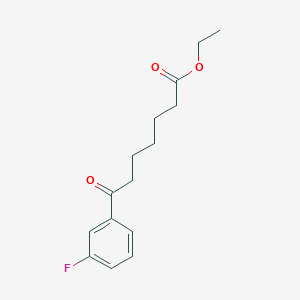
![5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50017.png)
